N-[2-(bromomethyl)-3-chlorophenyl]benzamide
Description
N-[2-(Bromomethyl)-3-chlorophenyl]benzamide is a benzamide derivative featuring a bromomethyl (-CH2Br) group at the 2-position and a chlorine atom at the 3-position on the phenyl ring attached to the amide nitrogen. The bromomethyl group is a reactive site for further functionalization (e.g., nucleophilic substitution), while the chlorine atom enhances lipophilicity and influences intermolecular interactions .
Properties
IUPAC Name |
N-[2-(bromomethyl)-3-chlorophenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-9-11-12(16)7-4-8-13(11)17-14(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSGZRZPBBFGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195134 | |
| Record name | N-(2-(Bromomethyl)-3-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42313-44-0 | |
| Record name | N-[2-(Bromomethyl)-3-chlorophenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42313-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(Bromomethyl)-3-chlorophenyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042313440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Bromomethyl)-3-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(bromomethyl)-3-chlorophenyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(2-(BROMOMETHYL)-3-CHLOROPHENYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC29C5VVB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(bromomethyl)-3-chlorophenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(bromomethyl)-3-chlorobenzyl chloride and benzamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The bromomethyl group undergoes nucleophilic substitution with the amide nitrogen of benzamide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques, such as microwave-assisted synthesis or ultrasonic irradiation, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(bromomethyl)-3-chlorophenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
N-[2-(bromomethyl)-3-chlorophenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-[2-(bromomethyl)-3-chlorophenyl]benzamide exerts its effects involves interactions with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between N-[2-(bromomethyl)-3-chlorophenyl]benzamide and related benzamides:
*Calculated based on molecular formula C₁₄H₁₁BrClNO.
Key Observations:
- Substituent Effects: The bromomethyl group in the target compound introduces steric bulk and reactivity, distinguishing it from simpler analogs like N-(3-chlorophenyl)benzamide . Nitro groups (e.g., in ) and heterocycles (e.g., ) alter electronic properties and binding affinities compared to bromomethyl .
- Crystallographic Behavior: N-(3-Chlorophenyl)benzamide crystallizes in monoclinic (P2₁/c) or orthorhombic (Pbca) systems, with hydrogen-bonded chains along specific axes . The bromomethyl group in the target compound may disrupt such packing, leading to distinct polymorphs.
- Biological Relevance: Sigma receptor-binding benzamides (e.g., [¹²⁵I]PIMBA) demonstrate high tumor uptake, suggesting that bromine in the target compound could be replaced with radioisotopes (e.g., ⁷⁷Br) for diagnostic imaging .
Pharmacological and Industrial Potential
- Imaging Agents : Bromine’s suitability for radiochemistry (e.g., ⁷⁷Br) positions the target compound as a candidate for positron emission tomography (PET) tracers, similar to radioiodinated benzamides in .
- Antimicrobial/Anticancer Activity: Azetidinone-based benzamides () show moderate antimicrobial activity, suggesting that the bromomethyl group could enhance potency through targeted alkylation .
Biological Activity
N-[2-(bromomethyl)-3-chlorophenyl]benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and cytotoxic effects.
Chemical Structure and Properties
This compound features a bromomethyl group and a chlorophenyl moiety, which are critical for its biological interactions. The compound can be represented as follows:
- Chemical Formula : C13H10BrClN
- Molecular Weight : 295.58 g/mol
- CAS Number : 42313-44-0
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 0.008 µg/mL against Bacillus subtilis and 0.016 µg/mL against other tested strains, indicating potent antibacterial activity .
- Bactericidal vs. Bacteriostatic : The ratio of Minimum Bactericidal Concentration (MBC) to MIC was found to be 2 for Staphylococcus aureus and 4 for Bacillus subtilis, suggesting a bactericidal mode of action .
Cytotoxicity
Cytotoxicity assays conducted on Vero cells (African green monkey kidney cells) indicated that this compound has low toxicity, with a CC50 greater than 20 µg/mL. This translates to a favorable selectivity index (SI) greater than 645, suggesting that the compound is generally safe for mammalian cells while exhibiting antibacterial effects .
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics:
- Stability : It demonstrated higher stability in human liver microsomes with a half-life of approximately 111.98 minutes compared to shorter half-lives in mouse and rat microsomes .
- Clearance Rates : Following intravenous administration in mice, the compound exhibited high clearance rates at 5682.8 mL/h/kg, indicating rapid metabolism .
Study on Antibacterial Efficacy
A detailed investigation into the antibacterial efficacy of this compound revealed its effectiveness against various pathogenic strains:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Action Type |
|---|---|---|---|
| Staphylococcus aureus | 0.008 | 0.016 | Bactericidal |
| Bacillus subtilis | 0.016 | 0.064 | Bactericidal |
| Escherichia coli | >20 | >20 | No activity |
This table summarizes the results from the study, indicating that while the compound is effective against certain Gram-positive bacteria, it exhibits no activity against Gram-negative strains such as Escherichia coli .
Cytotoxicity Analysis
In cytotoxicity tests, this compound was evaluated using Vero cells:
| Compound | CC50 (µg/mL) | Selectivity Index |
|---|---|---|
| This compound | >20 | >645 |
These findings highlight the compound's safety profile in mammalian cells while maintaining significant antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
